Cas no 1094476-70-6 (6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione)

6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione 化学的及び物理的性質
名前と識別子
-
- 6,7-Difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione
- 4H-1-Benzothiopyran-4-one, 6,7-difluoro-2,3-dihydro-, 1,1-dioxide
- Z389994010
- 1094476-70-6
- AKOS009376270
- 6,7-Difluorothiochroman-4-one 1,1-dioxide
- EN300-74704
- C9H6F2O3S
- 6,7-difluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one
- 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione
-
- インチ: 1S/C9H6F2O3S/c10-6-3-5-8(12)1-2-15(13,14)9(5)4-7(6)11/h3-4H,1-2H2
- InChIKey: ZVYNFAGJGYRWSW-UHFFFAOYSA-N
- SMILES: S1(C2C=C(C(=CC=2C(CC1)=O)F)F)(=O)=O
計算された属性
- 精确分子量: 232.00057155g/mol
- 同位素质量: 232.00057155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 373
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 59.6Ų
じっけんとくせい
- 密度みつど: 1.571±0.06 g/cm3(Predicted)
- Boiling Point: 449.7±45.0 °C(Predicted)
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-74704-1.0g |
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione |
1094476-70-6 | 95.0% | 1.0g |
$470.0 | 2025-02-20 | |
Enamine | EN300-74704-2.5g |
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione |
1094476-70-6 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
TRC | D450368-50mg |
6,7-Difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione |
1094476-70-6 | 50mg |
$ 95.00 | 2022-06-05 | ||
Aaron | AR01AI5Q-50mg |
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione |
1094476-70-6 | 95% | 50mg |
$146.00 | 2025-02-10 | |
Aaron | AR01AI5Q-1g |
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione |
1094476-70-6 | 95% | 1g |
$672.00 | 2025-02-10 | |
Aaron | AR01AI5Q-5g |
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione |
1094476-70-6 | 95% | 5g |
$1901.00 | 2023-12-16 | |
1PlusChem | 1P01AHXE-250mg |
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione |
1094476-70-6 | 95% | 250mg |
$286.00 | 2023-12-26 | |
1PlusChem | 1P01AHXE-2.5g |
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione |
1094476-70-6 | 95% | 2.5g |
$1203.00 | 2023-12-26 | |
1PlusChem | 1P01AHXE-10g |
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione |
1094476-70-6 | 95% | 10g |
$2564.00 | 2023-12-26 | |
1PlusChem | 1P01AHXE-1g |
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione |
1094476-70-6 | 95% | 1g |
$643.00 | 2023-12-26 |
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trioneに関する追加情報
6,7-Difluoro-3,4-dihydro-2H-1λ6-benzothiopyran-1,1,4-trione: A Comprehensive Overview
The compound 6,7-difluoro-3,4-dihydro-2H-1λ6-benzothiopyran-1,1,4-trione, identified by the CAS Registry Number 1094476-70-6, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzothiopyrans, which are known for their unique structural features and versatile chemical properties. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.
The molecular structure of 6,7-difluoro-3,4-dihydro-2H-1λ6-benzothiopyran-1,1,4-trione is characterized by a benzene ring fused with a thiopyran system. The presence of two fluorine atoms at the 6 and 7 positions introduces unique electronic and steric effects that influence its reactivity and stability. The trione functionality further enhances its chemical versatility, making it a valuable building block for the synthesis of more complex molecules.
Recent studies have highlighted the importance of fluorinated benzothiopyrans in drug discovery and materials science. For instance, researchers have explored the potential of 6,7-difluoro-3,4-dihydro-2H-1λ6-benzothiopyran-1,1,4-trione as a precursor for bioactive compounds with anti-inflammatory and antioxidant properties. Its ability to undergo various nucleophilic and electrophilic reactions makes it an ideal candidate for functionalization in medicinal chemistry.
In terms of synthesis, the preparation of 6,7-difluoro-3,4-dihydro-2H-1λ6-benzothiopyran-1,1,4-trione involves a multi-step process that typically begins with the fluorination of an intermediate benzothiopyran derivative. Recent optimizations in this process have improved yields and reduced reaction times, making it more feasible for large-scale production.
The physical and chemical properties of this compound have been extensively studied to understand its behavior under different conditions. For example, its solubility in various solvents has been evaluated to determine its suitability for use in pharmaceutical formulations. Additionally, thermal stability studies have provided insights into its potential applications in high-temperature environments.
The application of CAS No: 1094476-70-6 extends beyond traditional chemistry into emerging fields such as nanotechnology and green chemistry. Researchers have explored its use as a precursor for the synthesis of advanced materials with tailored properties. Furthermore, its role in catalytic processes has been investigated to enhance reaction efficiency and selectivity.
In conclusion, 6,7-difluoro-3,4-dihydro-2H-1λ6-benzothiopyran-1,1,4-trione, with its unique structural features and versatile chemical properties, continues to be a focal point in modern chemical research. As new applications emerge and synthetic methodologies evolve
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